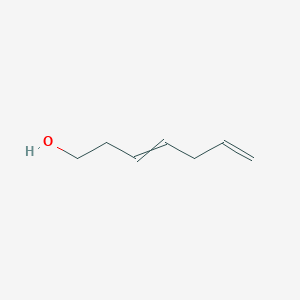
Hepta-3,6-dien-1-OL
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hepta-3,6-dien-1-OL is an organic compound with the molecular formula C7H12O It is a type of unsaturated alcohol, characterized by the presence of two double bonds and a hydroxyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: Hepta-3,6-dien-1-OL can be synthesized through several methods. One common approach involves the reaction of heptadienyl halides with a suitable base to form the desired alcohol. Another method includes the reduction of heptadienones using reducing agents like lithium aluminum hydride .
Industrial Production Methods: In industrial settings, this compound is often produced through catalytic processes involving the use of palladium or rhodium catalysts. These methods are efficient and can be scaled up for large-scale production .
Chemical Reactions Analysis
Types of Reactions: Hepta-3,6-dien-1-OL undergoes various chemical reactions, including:
Reduction: Reduction of this compound can yield saturated alcohols using hydrogenation catalysts.
Substitution: The hydroxyl group can be substituted with other functional groups through reactions with halides or other electrophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas with palladium or platinum catalysts.
Substitution: Halides, electrophiles like tosyl chloride.
Major Products:
Oxidation: Heptadienones.
Reduction: Saturated alcohols.
Substitution: Various substituted heptadienes.
Scientific Research Applications
Hepta-3,6-dien-1-OL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism by which Hepta-3,6-dien-1-OL exerts its effects involves interactions with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the double bonds can participate in addition reactions. These interactions can affect cellular processes and pathways, leading to the observed biological activities .
Comparison with Similar Compounds
Hepta-2,4-dien-1-OL: Similar structure but with double bonds at different positions.
Hexa-1,5-dien-3-OL: A six-carbon analog with similar functional groups.
Octa-3,6-dien-1-OL: An eight-carbon analog with similar functional groups.
Uniqueness: Hepta-3,6-dien-1-OL is unique due to its specific arrangement of double bonds and the hydroxyl group, which confer distinct chemical reactivity and biological properties compared to its analogs .
Properties
CAS No. |
80502-29-0 |
|---|---|
Molecular Formula |
C7H12O |
Molecular Weight |
112.17 g/mol |
IUPAC Name |
hepta-3,6-dien-1-ol |
InChI |
InChI=1S/C7H12O/c1-2-3-4-5-6-7-8/h2,4-5,8H,1,3,6-7H2 |
InChI Key |
JHKUFOOWUVOJDX-UHFFFAOYSA-N |
Canonical SMILES |
C=CCC=CCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![5,11,17,23,29,35,41-Heptatert-butyloctacyclo[37.3.1.13,7.19,13.115,19.121,25.127,31.133,37]nonatetraconta-1(42),3,5,7(49),9,11,13(48),15,17,19(47),21,23,25(46),27(45),28,30,33(44),34,36,39(43),40-henicosaene-43,44,45,46,47,48,49-heptol](/img/structure/B14429311.png)
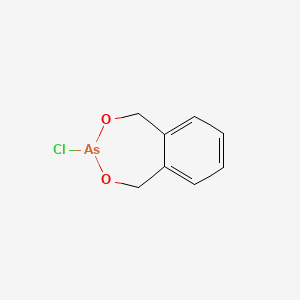
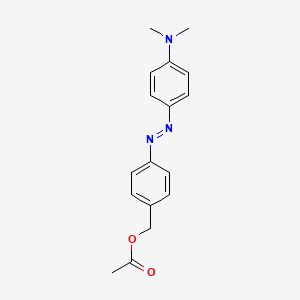
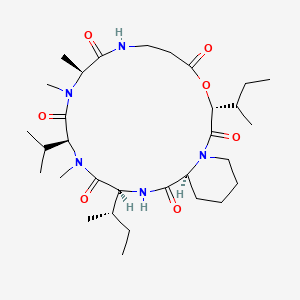
![5H-Pyrido[3,2-b]carbazole-5,11(6H)-dione](/img/structure/B14429335.png)
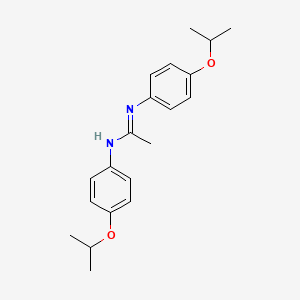

propanedioate](/img/structure/B14429364.png)

![2-(Aminomethyl)-3,5-dimethyl-7H-furo[3,2-g][1]benzopyran-7-one](/img/structure/B14429380.png)
![Lithium bicyclo[2.2.1]hepta-2,5-dien-7-ide](/img/structure/B14429384.png)
![2,6-Dimethoxy-N-[5-(2-methylbutan-2-yl)-1H-pyrazol-3-yl]benzamide](/img/structure/B14429387.png)

